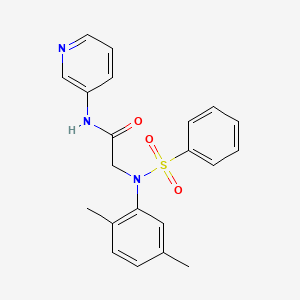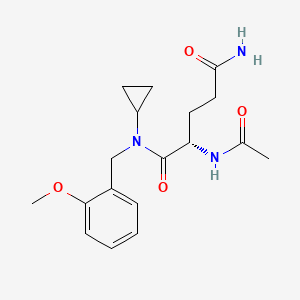![molecular formula C15H15ClN2OS B3933680 2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)propanamide](/img/structure/B3933680.png)
2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)propanamide
Vue d'ensemble
Description
2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)propanamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the NEDD8-activating enzyme (NAE), which is responsible for the activation of the Cullin-RING ligase (CRL) family of E3 ubiquitin ligases. Inhibition of NAE by MLN4924 leads to the accumulation of CRL substrates, resulting in apoptosis and cell cycle arrest.
Mécanisme D'action
2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)propanamide inhibits the NEDD8-activating enzyme (NAE), which is responsible for the activation of the Cullin-RING ligase (CRL) family of E3 ubiquitin ligases. Inhibition of NAE by 2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)propanamide leads to the accumulation of CRL substrates, resulting in apoptosis and cell cycle arrest. This mechanism of action has been shown to be effective against cancer cells, which are known to have high levels of CRL activity.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)propanamide has also been found to have other biochemical and physiological effects. It has been shown to inhibit the replication of human cytomegalovirus and hepatitis C virus. 2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)propanamide has also been found to have anti-inflammatory effects by inhibiting the activation of NF-κB signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)propanamide is its potency and specificity for NAE inhibition. It has been shown to be effective at low concentrations and has minimal off-target effects. However, one of the limitations of 2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)propanamide is its instability in aqueous solutions, which can make it challenging to use in certain experiments.
Orientations Futures
2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)propanamide has shown great promise as a potential therapeutic agent for cancer treatment. Future research could focus on optimizing the synthesis method to improve the stability of the compound. Additionally, further studies could investigate the potential of 2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)propanamide in combination with other chemotherapeutic agents to enhance its anti-cancer effects. Finally, research could also explore the potential of 2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)propanamide in the treatment of other diseases, such as viral infections and inflammatory disorders.
Applications De Recherche Scientifique
2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including leukemia, lymphoma, breast, lung, and prostate cancer. 2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)propanamide has also been found to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-11(20-14-7-5-12(16)6-8-14)15(19)18-10-13-4-2-3-9-17-13/h2-9,11H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTFCUWCQOFSSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=N1)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N''-1,2-propanediylbis[N'-phenyl(thiourea)]](/img/structure/B3933602.png)
![(4-methylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933613.png)

![4-[(4-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3933625.png)
![4-({[5-(2,3-dichlorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3933637.png)
![N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3933638.png)

![4-butoxy-N-{[(4-sec-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3933651.png)
![4-{[6-tert-butyl-3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B3933653.png)
![N-[4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3933659.png)
![4-[(4-fluorobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3933665.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3933669.png)
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3933676.png)